![molecular formula C7H6BrN3O2S B1448043 6-ブロモ-2-メタンスルホニル-3H-イミダゾ[4,5-b]ピリジン CAS No. 1376007-07-6](/img/structure/B1448043.png)

6-ブロモ-2-メタンスルホニル-3H-イミダゾ[4,5-b]ピリジン

説明

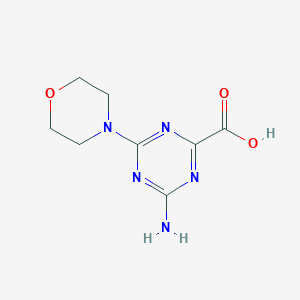

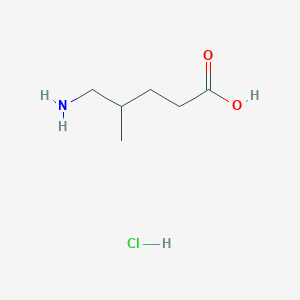

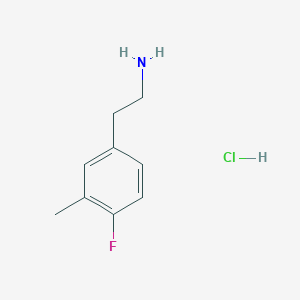

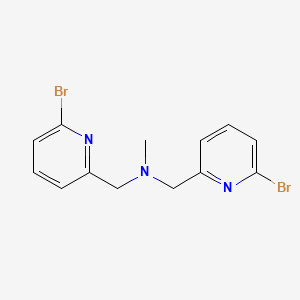

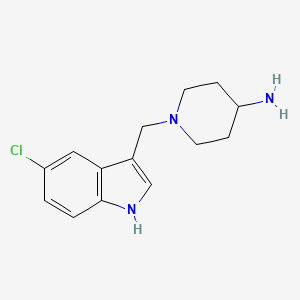

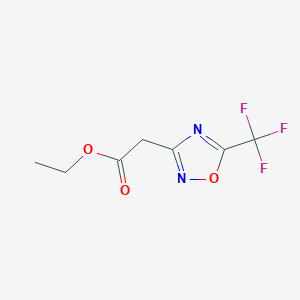

6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound with the CAS Number: 1376007-07-6 . It has a molecular weight of 276.11 and its IUPAC name is 6-bromo-3H-imidazo[4,5-b]pyridin-2-yl methyl sulfone .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives involves alkylation reactions under phase transfer catalysis conditions . The compounds obtained were characterized using 1H NMR and 13C NMR spectroscopy .Molecular Structure Analysis

The molecular structure of 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine was established on the basis of NMR spectroscopic data . The InChI code is 1S/C7H6BrN3O2S/c1-14(12,13)7-10-5-2-4(8)3-9-6(5)11-7/h2-3H,1H3,(H,9,10,11) .科学的研究の応用

中枢神経系 (CNS) 薬剤

イミダゾ[4,5-b]ピリジンは、GABAA受容体ポジティブアロステリックモジュレーターとして同定されています 。これは、6-ブロモ-2-メタンスルホニル-3H-イミダゾ[4,5-b]ピリジンなどの誘導体が、不安、不眠症、てんかんなどのCNS疾患の治療薬としての可能性を探求できることを示唆しています。

癌治療薬

イミダゾ[4,5-b]ピリジン誘導体の抗増殖活性は、さまざまなヒト癌細胞株で実証されています 。これらの化合物は細胞周期停止を誘導することができ、新しい抗癌剤の開発に使用できることを示唆しています。問題の特定の誘導体に関する研究は、有望な新しい治療法を生み出す可能性があります。

抗炎症剤

イミダゾ[4,5-b]ピリジンは、抗炎症特性について試験されています 。炎症は多くの病気で共通の経路であるため、この化合物は新しい非ステロイド系抗炎症薬(NSAID)の開発において重要になる可能性があります。

抗菌剤

イミダゾ[4,5-b]ピリジンの構造的枠組みは、抗菌特性を持つ誘導体の合成を可能にします 。これは、6-ブロモ-2-メタンスルホニル-3H-イミダゾ[4,5-b]ピリジンが、耐性菌株やウイルスの対策となる新しい抗菌剤の開発に使用できる可能性を開きます。

酵素阻害

イミダゾ[4,5-b]ピリジンは、アロマターゼ阻害剤として作用することが判明しています 。アロマターゼ阻害剤は、ホルモン感受性乳癌の治療に不可欠です。この化合物の酵素阻害活性を調査することで、標的療法の開発につながる可能性があります。

代謝性疾患

炭水化物代謝に関与する酵素に影響を与える能力があるため、イミダゾ[4,5-b]ピリジン誘導体は、糖尿病などの代謝性疾患の治療薬の設計において重要になる可能性があります .

抗結核剤

いくつかのイミダゾ[4,5-b]ピリジン誘導体は、抗結核剤としての可能性を示しています 。これは、6-ブロモ-2-メタンスルホニル-3H-イミダゾ[4,5-b]ピリジンが、結核に対する有効性について探求できることを示唆しています。

プロトンポンプ阻害剤

イミダゾ[4,5-b]ピリジンのクラスには、プロトンポンプ阻害剤として開発された化合物が含まれています 。これらは、胃食道逆流症(GERD)や消化性潰瘍などの状態の治療に使用されます。問題の化合物は、同様の用途について研究できます。

作用機序

Target of Action

The primary targets of 6-Bromo-2-Methanesulfonyl-3H-Imidazo[4,5-b]Pyridine are yet to be definitively identified . Similar compounds have been found to interact with proteins such as ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells .

Mode of Action

It is believed to interact with its targets, potentially leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to influence the activation of nuclear factor kappa-light-chain-enhancer of activated b cells .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

It is believed that the compound may have antimicrobial properties .

Action Environment

The action, efficacy, and stability of 6-Bromo-2-Methanesulfonyl-3H-Imidazo[4,5-b]Pyridine can be influenced by various environmental factors. These factors could include temperature, pH, and the presence of other compounds .

生化学分析

Biochemical Properties

6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine can interact with proteins involved in signal transduction pathways, modulating their activity and altering downstream signaling events . These interactions are often mediated by the bromine and methanesulfonyl groups, which can form hydrogen bonds and other non-covalent interactions with target biomolecules.

Cellular Effects

The effects of 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine on cellular processes are diverse and depend on the specific cell type and context. In some cell types, this compound has been observed to induce apoptosis, or programmed cell death, by activating pro-apoptotic signaling pathways. This effect is often accompanied by changes in gene expression, including the upregulation of genes involved in apoptosis and the downregulation of genes associated with cell survival . Additionally, 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine can influence cellular metabolism by inhibiting key metabolic enzymes, leading to alterations in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine exerts its effects through a combination of binding interactions with biomolecules and modulation of enzyme activity. The bromine atom and methanesulfonyl group play crucial roles in these interactions, allowing the compound to form specific non-covalent bonds with target enzymes and proteins . For example, the bromine atom can participate in halogen bonding, while the methanesulfonyl group can engage in hydrogen bonding and electrostatic interactions . These interactions can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine can change over time in laboratory settings, influenced by factors such as stability, degradation, and long-term cellular responses. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, particularly in the presence of light and moisture . In in vitro studies, the effects of 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine on cellular function can persist for several hours to days, depending on the concentration and exposure duration . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, which can impact cell viability and function .

Dosage Effects in Animal Models

The effects of 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine in animal models vary with dosage, exhibiting both therapeutic and toxic effects at different concentrations. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies.

特性

IUPAC Name |

6-bromo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O2S/c1-14(12,13)7-10-5-2-4(8)3-9-6(5)11-7/h2-3H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOPSNZOZNUXIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC2=C(N1)C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline](/img/structure/B1447962.png)

![5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1447970.png)

![4-[[4-(Acetoxy)-3-methoxyphenyl]methoxy]-3-methoxybenzaldehyde](/img/structure/B1447973.png)

![(2R)-4-[(2R)-2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B1447982.png)